2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
Description
This compound features a pyrimidine core substituted at position 4 with a hydroxy group and at position 6 with a trifluoromethyl (CF₃) group. A sulfanyl (-S-) linker connects the pyrimidine ring to an ethanone moiety, which is further substituted with a 4-methoxyphenyl group. The CF₃ group enhances lipophilicity and metabolic stability, while the hydroxy group may contribute to hydrogen-bonding interactions.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c1-22-9-4-2-8(3-5-9)10(20)7-23-13-18-11(14(15,16)17)6-12(21)19-13/h2-6H,7H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTOSNURPFRVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone (CAS Number: 899990-88-6) is a pyrimidine derivative notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.31 g/mol. The trifluoromethyl group and the hydroxyl substitution on the pyrimidine ring are significant for its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological effects:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often linked to the presence of the trifluoromethyl group that enhances electron-withdrawing capabilities, thereby stabilizing reactive species.
-
Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, including:
- Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been observed, which is relevant for neuroprotective applications.
- Cyclooxygenase (COX) : The compound exhibits moderate inhibition against COX-2, indicating potential anti-inflammatory properties.
- Lipoxygenases (LOX) : It also shows inhibitory effects on lipoxygenases, which are involved in inflammatory processes.
- Cytotoxicity : Preliminary evaluations suggest that this compound may possess cytotoxic effects against certain cancer cell lines, particularly breast cancer (MCF-7). The mechanism appears to involve apoptosis induction through oxidative stress pathways.
The biological mechanisms underlying the activity of this compound include:
- Molecular Docking Studies : In silico studies have indicated that the compound interacts with key residues in target enzymes through hydrogen bonding and halogen interactions. This enhances its binding affinity and biological efficacy.
- Free Radical Scavenging : The antioxidant capacity is attributed to its ability to scavenge free radicals, thus preventing cellular damage.
Case Studies and Research Findings
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The compound was tested using the agar disc-diffusion method against Gram-positive and Gram-negative bacteria, demonstrating notable activity.
Case Study: Antibacterial Testing
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Proteus mirabilis.
- Concentration : 1 mM in DMSO.
- Results : The compound exhibited activity against all tested strains except for specific derivatives that showed reduced efficacy.
This suggests that modifications to the molecular structure can influence antibacterial potency, making it a candidate for further optimization in drug development .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A study conducted on multicellular spheroids revealed its potential as an anticancer agent through a systematic screening of a drug library.
Case Study: Anticancer Screening
- Methodology : High-throughput screening of drug libraries on multicellular spheroids.
- Findings : The compound showed promising results in inhibiting cancer cell growth, indicating its potential as a lead compound for further development in oncology.
These findings underscore the importance of this compound in cancer research and its potential role in developing new therapeutic strategies .
Enzyme Inhibition
Another significant application of this compound is its role as an inhibitor of specific enzymes. Notably, it has been identified as an inhibitor of arachidonic acid 15-lipoxygenase, an enzyme implicated in various inflammatory processes and diseases.
Case Study: Enzyme Inhibition
- Target Enzyme : Arachidonic acid 15-lipoxygenase (ALOX15).
- Mechanism : The compound interferes with the enzymatic activity, potentially modulating inflammatory responses.
- Implications : This inhibition could lead to therapeutic applications in treating inflammatory diseases and conditions associated with oxidative stress .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Pyrimidine Ring Substitutions
- 4-Hydroxy vs. 4-Methyl: The compound in , 2-{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone, replaces the 4-hydroxy group with a methyl group.
- 6-Trifluoromethyl vs. 6-Methoxymethyl: In , 2-{[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone substitutes CF₃ with methoxymethyl (CH₂OCH₃). The CF₃ group is strongly electron-withdrawing, increasing acidity and stability, while methoxymethyl is electron-donating, altering electronic effects on the pyrimidine ring .
Ethanone Substituents
- 4-Methoxyphenyl vs. In contrast, the 4-methoxyphenyl group in the target compound provides aromaticity and π-π stacking capabilities .
- 4-Methoxyphenyl vs.
Sulfanyl Linkage and Core Heterocycles
- Pyrimidine vs. Thienopyrimidine: The thienopyrimidine core in incorporates a sulfur atom in the fused ring system, increasing aromaticity and altering electronic properties compared to the pyrimidine core in the target compound .
- Dihydropyrimidin-2(1H)-thione Derivatives: Compounds in –10 and 12 feature a sulfur atom in the dihydropyrimidine ring (e.g., 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone). This structural difference reduces ring planarity and may affect biological activity due to altered hydrogen-bonding and solubility profiles .
Physicochemical Properties
- Lipophilicity : The CF₃ group in the target compound increases logP compared to methoxymethyl or hydroxy-substituted analogs (e.g., ), enhancing membrane permeability .
- Solubility : Morpholinyl-substituted derivatives () exhibit higher aqueous solubility due to the polar amine group, whereas 4-methoxyphenyl or 4-fluorophenyl analogs are more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
